4-[4-(Benzylamino)phthalazin-1-yl]benzamide
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Overview
Description
4-[4-(Benzylamino)phthalazin-1-yl]benzamide is a compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzylamino)phthalazin-1-yl]benzamide typically involves the condensation of benzalphthalides with hydrazine hydrate or methylhydrazine under controlled conditions. For instance, the reaction of benzalphthalides with hydrazine hydrate at 80°C for 6-8 hours yields phthalazinones . The specific synthetic route for this compound involves the reaction of phthalazin-1-one derivatives with benzylamine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzylamino)phthalazin-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
4-[4-(Benzylamino)phthalazin-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting BRD4 and PARP1.
Industry: Utilized in the development of novel therapeutic agents and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[4-(Benzylamino)phthalazin-1-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit BRD4, a protein involved in the regulation of gene expression . Additionally, it may interfere with DNA damage repair mechanisms by inhibiting PARP1 . These interactions lead to the modulation of cellular processes such as DNA damage response, cell cycle arrest, and apoptosis.
Comparison with Similar Compounds
4-[4-(Benzylamino)phthalazin-1-yl]benzamide can be compared with other phthalazine derivatives, such as:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
Uniqueness
The uniqueness of this compound lies in its dual inhibitory activity against BRD4 and PARP1, making it a promising candidate for anticancer therapy .
List of Similar Compounds
- Azelastin
- Vatalanib
- Hydralazine
Properties
Molecular Formula |
C22H18N4O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[4-(benzylamino)phthalazin-1-yl]benzamide |
InChI |
InChI=1S/C22H18N4O/c23-21(27)17-12-10-16(11-13-17)20-18-8-4-5-9-19(18)22(26-25-20)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,23,27)(H,24,26) |
InChI Key |
XEDVQOHPPKKSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
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